

A Comparative Guide to CENPB siRNA Sequences for Researchers

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Compound of Interest

CENPB Human Pre-designed
siRNA Set A

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B15581411

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For researchers and professionals in drug development, the effective and specific silencing of target genes is paramount. This guide provides a detailed comparison of commercially available small interfering RNA (siRNA) sequences targeting Centromere Protein B (CENPB), a key protein in centromere formation and function. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate siRNA for your research needs.

Quantitative Comparison of CENPB siRNA Sequences

Two validated siRNA sequences from Thermo Fisher Scientific, Silencer® Select s2909 and s2910, are commonly used for CENPB knockdown. While direct comparative quantitative data from a single study is not readily available in the public domain, validation data from the manufacturer and independent studies demonstrate their efficacy.

Table 1: Summary of CENPB siRNA Knockdown Efficiency



siRNA ID	Supplier	Validation Method	Cell Line	Reported Knockdown Efficiency
s2909	Thermo Fisher Scientific	Western Blot	PC-3	Effective Knockdown (Qualitative)
s2910	Thermo Fisher Scientific	Western Blot	PC-3	Effective Knockdown (Qualitative)
Unspecified	Multiple	qPCR	Various	>90%[1]

Note: The Western Blot data from the manufacturer provides qualitative evidence of knockdown. For precise quantitative comparison, it is recommended to perform a side-by-side experiment using qPCR and densitometric analysis of Western Blots as described in the protocols below.

Experimental Protocols

To ensure reliable and reproducible results, the following detailed protocols for siRNA transfection and validation of CENPB knockdown are provided.

siRNA Transfection Protocol

This protocol is optimized for a 24-well plate format and can be scaled as needed.

Materials:

- HEK293 or HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Opti-MEM™ I Reduced Serum Medium
- Lipofectamine™ RNAiMAX Transfection Reagent
- CENPB siRNA (s2909, s2910) and a non-targeting control siRNA (5 μM stock solutions)



24-well tissue culture plates

Procedure:

- Cell Seeding: The day before transfection, seed 5 x 10⁴ cells per well in a 24-well plate with 500 μL of complete growth medium. This should result in 70-80% confluency on the day of transfection.
- siRNA-Lipid Complex Formation:
 - For each well to be transfected, dilute 1.5 μL of Lipofectamine™ RNAiMAX in 50 μL of Opti-MEM™ in a microcentrifuge tube.
 - In a separate tube, dilute 1 μL of the 5 μM siRNA stock (final concentration 10 nM) in 50 μL of Opti-MEM TM .
 - Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~100 μL). Mix gently by pipetting up and down and incubate for 5 minutes at room temperature.
- Transfection:
 - \circ Add the 100 μ L of the siRNA-lipid complex to the appropriate well of the 24-well plate containing the cells and medium.
 - Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to knockdown analysis.

Validation of CENPB Knockdown by quantitative RT-PCR (qPCR)

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)



- SYBR™ Green qPCR Master Mix
- qPCR instrument
- Primers for CENPB and a housekeeping gene (e.g., GAPDH)

Procedure:

- RNA Extraction: 48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR:
 - Prepare the qPCR reaction mix containing SYBR™ Green Master Mix, forward and reverse primers for either CENPB or the housekeeping gene, and the synthesized cDNA.
 - Perform the qPCR using a standard cycling protocol.
- Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the nontargeting control.

Validation of CENPB Knockdown by Western Blot

Materials:

- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibody: Rabbit anti-CENPB



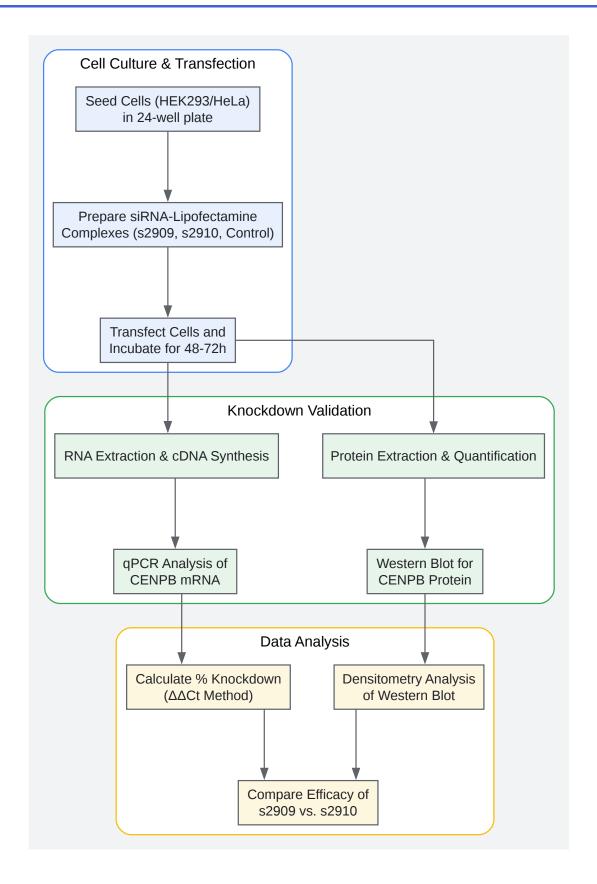
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Protein Extraction: 72 hours post-transfection, lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 μg of protein per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with the primary anti-CENPB antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Add the chemiluminescent substrate and capture the image using an imaging system.
 - Perform densitometry analysis using software like ImageJ to quantify the band intensities.
 Normalize the CENPB band intensity to a loading control (e.g., GAPDH or β-actin).

Visualizations Experimental Workflow





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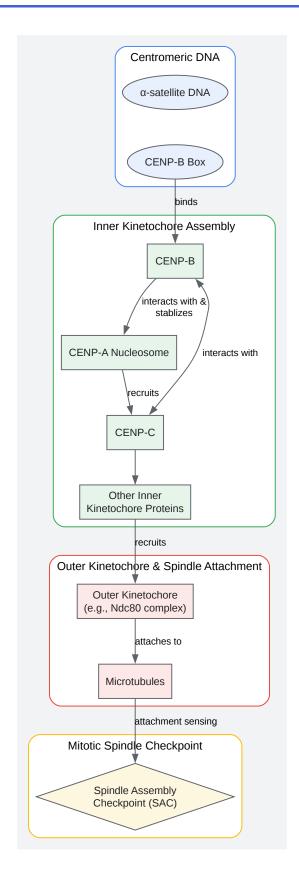


Caption: Workflow for comparing the knockdown efficiency of different CENPB siRNA sequences.

CENPB Signaling Pathway in Kinetochore Assembly

CENPB plays a crucial role in the assembly of the kinetochore, a complex protein structure that attaches chromosomes to the microtubules of the mitotic spindle. This function is essential for accurate chromosome segregation during cell division.





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Caption: CENPB's role in the kinetochore assembly and mitotic spindle checkpoint pathway.[2] [3]

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